molecular formula C47H68O15 B1677800 OSW-1 CAS No. 145075-81-6

OSW-1

Cat. No.: B1677800
CAS No.: 145075-81-6
M. Wt: 873 g/mol
InChI Key: MPXTYZZFIJTPPA-MKQTXCTDSA-N
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Description

OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It is known for its exceptionally potent antiproliferative activity against tumor cells. The compound has a complex structure, which includes a steroidal backbone and sugar moieties, contributing to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSW-1 involves multiple steps, including the selective acylation of xylose derivatives. One common method involves the use of organotin-catalyzed selective acylation. The reaction typically starts with the preparation of acylating reagents, followed by the selective acylation of xylose derivatives . The reaction conditions often include the use of dry pyridine and 4-methoxy benzoyl chloride at low temperatures .

Industrial Production Methods

Most of the current production methods are limited to laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions

OSW-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound analogues with modified sugar moieties or altered steroidal backbones. These analogues are often studied for their enhanced anticancer activities .

Scientific Research Applications

OSW-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its exceptionally potent antiproliferative activity, which is 10 to 100 times more active than several clinical antitumor drugs, such as cisplatin. Its ability to target multiple proteins and pathways, including mitochondrial respiration and Golgi stress responses, sets it apart from other similar compounds .

Biological Activity

OSW-1, a potent compound extracted from the plant Ornithogalum saundersiae, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells. Several studies have elucidated the mechanisms by which this compound exerts its effects:

  • Caspase Activation : this compound has been shown to activate caspase-8, leading to apoptosis in malignant cells. This was demonstrated using flow cytometry with an Annexin V assay, which indicated a significant increase in apoptotic cells post-treatment with this compound .
  • Mitochondrial Dysfunction : Transmission electron microscopy revealed that this compound treatment leads to mitochondrial swelling and disruption of cristae, indicating mitochondrial injury as a precursor to apoptosis .
  • Cell Cycle Arrest : In glioma cells, this compound has been reported to induce G2/M phase cell cycle arrest, further contributing to its anticancer effects .

Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated potent cytotoxicity across various cancer types. Below is a summary of findings from key studies:

Cancer Type Cell Line IC50 (ng/ml) Mechanism Reference
Colon CancerLoVo90-180Induces apoptosis via caspase activation
GliomaT98G, LN1840–150Inhibits PI3K/AKT signaling pathway
Breast CancerMDA-MB-231Not specifiedNFATc2-mediated apoptosis

Colon Cancer

A study focused on the effect of this compound on LoVo colon cancer cells found that treatment led to significant cell shrinkage and loss of viability in a dose-dependent manner. The CCK8 assay confirmed that this compound effectively reduced cell proliferation compared to untreated controls. The study also highlighted that this compound's cytotoxicity was selective for cancer cells, sparing normal cells .

Glioma

In glioma research, this compound's effects were investigated using both in vitro and in vivo models. The compound inhibited the proliferation of glioma cells significantly and induced apoptosis through modulation of the PI3K/AKT signaling pathway. The study utilized Western blotting to analyze protein expression changes associated with cell cycle and apoptosis .

Breast Cancer

Another study demonstrated that this compound inhibited tumor growth and metastasis in triple-negative breast cancer models. It was shown to reduce migratory and invasive capabilities of breast cancer cells while promoting apoptosis through NFATc2 signaling pathways. The findings suggest that this compound could be a promising therapeutic agent for aggressive breast cancers .

Properties

IUPAC Name

[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXTYZZFIJTPPA-MKQTXCTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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